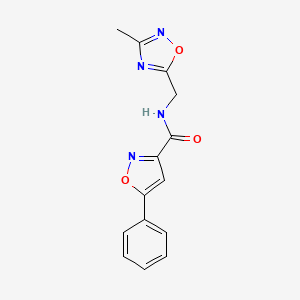

![molecular formula C22H28N6O2 B2422733 2-Benzyl-6-[3-(diméthylamino)propyl]-4,7,8-triméthylpurino[7,8-a]imidazole-1,3-dione CAS No. 923454-85-7](/img/structure/B2422733.png)

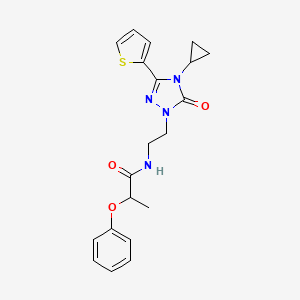

2-Benzyl-6-[3-(diméthylamino)propyl]-4,7,8-triméthylpurino[7,8-a]imidazole-1,3-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Benzyl-6-[3-(dimethylamino)propyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione is a useful research compound. Its molecular formula is C22H28N6O2 and its molecular weight is 408.506. The purity is usually 95%.

BenchChem offers high-quality 2-Benzyl-6-[3-(dimethylamino)propyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Benzyl-6-[3-(dimethylamino)propyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthèse de molécules à base d'imidazole

Les composés à base d'imidazole sont une série de composés hétérocycliques qui présentent un large éventail d'activités biologiques et pharmaceutiques . La synthèse de molécules à base d'imidazole sous irradiation ultrasonique est apparue comme une méthode prometteuse pour la synthèse organique . Cette technique augmente les vitesses de réaction, améliore les rendements et réduit l'utilisation de solvants dangereux .

Chimie verte

La synthèse de composés à base d'imidazole sous irradiation ultrasonique fait partie de la chimie verte . Elle fournit une nouvelle stratégie pour la préparation de dérivés de l'imidazole, démontrant des avantages plus importants par rapport aux méthodes conventionnelles .

Biochimie

Les composés à base d'imidazole présentent une utilité massive en biochimie . Ils sont des constituants de plusieurs produits naturels tels que l'histamine, les acides nucléiques et certains alcaloïdes .

Chimie de coordination

Les composés à base d'imidazole présentent de nombreuses propriétés chimiques et physiques uniques dues au cadre spécifique et aux électrons riches en environnement excitant dans le cycle aromatique . Cela les rend utiles en chimie de coordination .

Science des matériaux

Les composés à base d'imidazole sont également utilisés dans la science des matériaux . Leurs propriétés chimiques et physiques uniques les rendent adaptés à diverses applications dans ce domaine .

Chimie pharmaceutique

Les composés à base d'imidazole ont de vastes activités biologiques et pharmacologiques, y compris des activités antibactériennes, anticancéreuses, antifongiques et analgésiques . Cela indique que les dérivés de l'imidazole pourraient être des médicaments à petites molécules prometteurs ou des composés de tête .

Applications industrielles

Les composés à base d'imidazole ont diverses applications industrielles . Leurs propriétés uniques les rendent adaptés à un large éventail d'utilisations dans différentes industries .

Échafaudages biocompatibles

Le DBMP, un composé similaire à « 2-Benzyl-6-[3-(diméthylamino)propyl]-4,7,8-triméthylpurino[7,8-a]imidazole-1,3-dione », peut être utilisé comme dopant pour doper l'élastomère de silicone pour la formation d'échafaudages biocompatibles 3D . Cela a des applications potentielles en biomédecine et en génie tissulaire .

Mécanisme D'action

Target of Action

The compound “2-Benzyl-6-[3-(dimethylamino)propyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione” could potentially interact with various biological targets due to the presence of multiple functional groups. For instance, the imidazole ring is a common structural motif in many biologically active compounds and is known to interact with various enzymes and receptors .

Mode of Action

The compound could potentially interact with its targets through various mechanisms. For example, the dimethylamino group might participate in ionic interactions with negatively charged residues in the target proteins. The benzyl group could engage in hydrophobic interactions, contributing to the binding affinity of the compound .

Biochemical Pathways

Without specific information, it’s challenging to predict the exact biochemical pathways that this compound might affect. Compounds containing an imidazole ring have been reported to show a wide range of biological activities, suggesting that they might interact with multiple pathways .

Propriétés

IUPAC Name |

2-benzyl-6-[3-(dimethylamino)propyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N6O2/c1-15-16(2)28-18-19(23-21(28)26(15)13-9-12-24(3)4)25(5)22(30)27(20(18)29)14-17-10-7-6-8-11-17/h6-8,10-11H,9,12-14H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APTOUSWZSFCZQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C3=C(N=C2N1CCCN(C)C)N(C(=O)N(C3=O)CC4=CC=CC=C4)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cinnamamide hydrochloride](/img/structure/B2422651.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-[bis(2-cyanoethyl)sulfamoyl]benzamide](/img/structure/B2422652.png)

![8-isobutyl-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2422655.png)

![2-(benzo[d]oxazol-2-ylthio)-1-(3-(4-methoxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B2422658.png)

![3-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclohexyl]butanoic acid](/img/structure/B2422660.png)

![N-(3,5-dimethylphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2422661.png)

![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2422667.png)

![2-[4-(oxolan-3-yl)-1H-pyrazol-1-yl]ethan-1-amine](/img/structure/B2422672.png)

![N-(furan-2-ylmethyl)-2-((3-(4-nitrophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2422673.png)